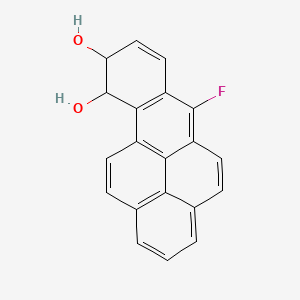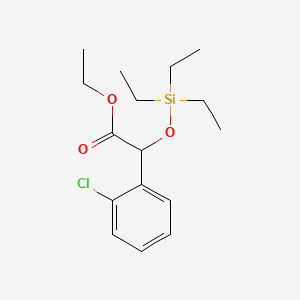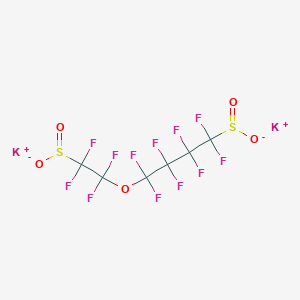
Dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate is a complex fluorinated compound It is characterized by its high fluorine content, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate typically involves multiple steps. One common approach is the reaction of octafluorobutane derivatives with sulfinic acid derivatives under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reactions are typically carried out at low temperatures to ensure the stability of the fluorinated intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
Dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while reduction can produce sulfinate or sulfide compounds .
Scientific Research Applications
Dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, such as enzyme inhibition assays.
Industry: It is used in the production of advanced materials, such as fluorinated polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Octafluoro-1,4-diiodobutane: Another fluorinated compound with similar structural features but different functional groups.
Dipotassium phosphate: While not fluorinated, it shares the dipotassium cation and is used in various industrial applications.
Uniqueness
Dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate is unique due to its high fluorine content and the presence of both sulfinato and sulfinate groups. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry .
Properties
| 81233-10-5 | |
Molecular Formula |
C6F12K2O5S2 |
Molecular Weight |
522.4 g/mol |
IUPAC Name |
dipotassium;1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate |
InChI |
InChI=1S/C6H2F12O5S2.2K/c7-1(8,2(9,10)5(15,16)24(19)20)3(11,12)23-4(13,14)6(17,18)25(21)22;;/h(H,19,20)(H,21,22);;/q;2*+1/p-2 |
InChI Key |
PURRJCVCUOPZNT-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(F)(F)S(=O)[O-])(F)F)(C(OC(C(F)(F)S(=O)[O-])(F)F)(F)F)(F)F.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
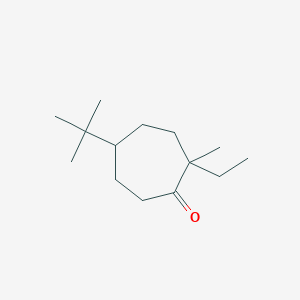

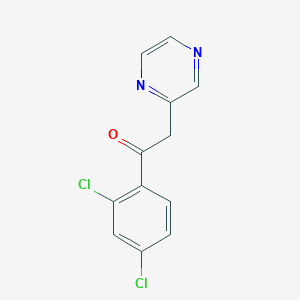
![But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420353.png)
